BenchChemオンラインストアへようこそ!

4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine

Medicinal Chemistry Physicochemical Profiling Reference Standard Procurement

4-(Diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine (CAS 2640896-64-4) is a synthetic small molecule belonging to the class of N-substituted morpholines featuring a diphenylmethyl (benzhydryl) group at the 4-position and a pyrrolidine-1-carbonyl group at the 2-position. With a molecular formula of C22H26N2O2 and a molecular weight of 350.5 g/mol, this compound combines two bioactive pharmacophoric elements within a single scaffold.

Molecular Formula C22H26N2O2
Molecular Weight 350.5 g/mol
CAS No. 2640896-64-4
Cat. No. B6476925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine
CAS2640896-64-4
Molecular FormulaC22H26N2O2
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2CN(CCO2)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H26N2O2/c25-22(23-13-7-8-14-23)20-17-24(15-16-26-20)21(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-12,20-21H,7-8,13-17H2
InChIKeyCFWRSUYAISYPHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine (CAS 2640896-64-4): Structural Identity and Procurement-Relevant Context


4-(Diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine (CAS 2640896-64-4) is a synthetic small molecule belonging to the class of N-substituted morpholines featuring a diphenylmethyl (benzhydryl) group at the 4-position and a pyrrolidine-1-carbonyl group at the 2-position . With a molecular formula of C22H26N2O2 and a molecular weight of 350.5 g/mol, this compound combines two bioactive pharmacophoric elements within a single scaffold . The diphenylmethyl moiety is associated with monoamine transporter interactions and central nervous system (CNS) stimulant activity, while the pyrrolidine amide function introduces additional hydrogen-bonding capacity and conformational constraint relative to unsubstituted morpholine analogues [1]. This specific substitution pattern positions the compound as a structurally differentiated entity within both medicinal chemistry hit-finding libraries and forensic analytical reference standard catalogues.

Why Generic Morpholine Analogues Cannot Substitute for 4-(Diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine (CAS 2640896-64-4)


Close structural analogues of 4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine—including 4-(diphenylmethyl)morpholine, 3-(diphenylmethyl)morpholine, and 4-(pyrrolidine-1-carbonyl)morpholine—differ in at least one critical pharmacophoric element that governs target engagement, physicochemical properties, and legal classification [1]. The simultaneous presence of both the diphenylmethyl group and the pyrrolidine-1-carbonyl group on the morpholine ring creates a unique lipophilic bulk and electrostatic surface that cannot be recapitulated by any single-substituted analogue . For forensic and pharmaceutical research laboratories, substitution with a less decorated analogue risks altering receptor binding profiles, metabolic stability, and analytical detectability, undermining the validity of structure-activity relationship (SAR) studies or reference standard calibration [2]. The quantitative evidence below substantiates why each structural feature contributes measurably to differentiation.

Head-to-Head Comparative Evidence: How 4-(Diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine (CAS 2640896-64-4) Quantitatively Distinguishes Itself from Its Closest Analogues


Molecular Weight and Steric Bulk Differentiation Against Mono-Substituted Morpholines

The target compound (MW = 350.5 g/mol) exhibits a molecular weight increase of approximately 38% over 4-(diphenylmethyl)morpholine (MW ≈ 253.3 g/mol) and approximately 90% over 4-(pyrrolidine-1-carbonyl)morpholine (MW ≈ 184.2 g/mol), owing to the presence of both the benzhydryl and pyrrolidine amide substituents . This higher molecular weight directly impacts passive membrane permeability and CNS drug-likeness parameters, placing the compound beyond the traditional oral bioavailability space (MW > 350 Da) while increasing its steric footprint for protein target engagement [1].

Medicinal Chemistry Physicochemical Profiling Reference Standard Procurement

Hydrogen-Bond Acceptor and Donor Capacity Versus 4-(Diphenylmethyl)morpholine

The pyrrolidine-1-carbonyl group introduces two hydrogen-bond acceptor atoms (amide oxygen and morpholine oxygen) and expands the topological polar surface area (tPSA) envelope beyond that of 4-(diphenylmethyl)morpholine . While 4-(diphenylmethyl)morpholine presents a tPSA of approximately 12.5 Ų attributable to the morpholine oxygen and nitrogen lone pairs, the target compound's tPSA rises to an estimated 32.8 Ų due to the additional amide carbonyl, yielding a difference of +20.3 Ų [1]. This quantitative shift alters aqueous solubility and blood-brain barrier penetration probability, making the dual-substituted compound a distinct chemical entity for absorption, distribution, metabolism, and excretion (ADME) prediction models [2].

Medicinal Chemistry Molecular Recognition Solubility Prediction

Lipophilicity (LogP) Distinction from Non-Benzyhydryl Morpholine Analogues

The diphenylmethyl group confers a substantial calculated logP (XLogP3) increase on the target compound. Using the XLogP3 consensus model, 4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine yields an XLogP3 of approximately 3.6, whereas 4-(pyrrolidine-1-carbonyl)morpholine lacking the benzhydryl group presents an XLogP3 of approximately 0.2 [1][2]. This >3 log unit difference translates to roughly a 1000-fold difference in octanol-water partition coefficient, fundamentally altering extraction behaviour, chromatographic retention, and tissue distribution [3]. For forensic toxicologists, this lipophilicity differential is critical for selecting appropriate solid-phase extraction sorbents and LC-MS mobile phase conditions.

Lipophilicity ADME Prediction Pharmacokinetics

Regulatory Classification and Forensic Reference Relevance vs. Non-Diphenylmethyl Analogues

Under the UK Misuse of Drugs Act (Amendment No. 2) Regulations 2012, any compound structurally derived from morpholine by substitution at a ring carbon atom with a diphenylmethyl group is classified as a Class B controlled substance, unless specifically exempted [1]. 4-(Diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine falls within this generic definition due to its N-diphenylmethyl substitution, whereas 4-(pyrrolidine-1-carbonyl)morpholine (lacking the diphenylmethyl group) does not [2]. This legislative distinction has direct procurement implications: the target compound requires controlled substance handling licenses, secure storage, and documented chain-of-custody, whereas its simpler analogues are unregulated [3]. Forensic laboratories selecting a reference standard for diphenylmethyl-morpholine class identification must therefore use a compound bearing the benzhydryl moiety to ensure legal and analytical validity.

Forensic Chemistry Controlled Substance Analysis Reference Standard Qualification

Defined Application Scenarios for 4-(Diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine (CAS 2640896-64-4) Supported by Quantitative Differentiation


Forensic Toxicology Reference Standard for Diphenylmethyl-Morpholine Class Identification

Forensic laboratories tasked with confirming the presence of diphenylmethyl-substituted morpholines in seized materials require an authenticated reference standard that precisely matches the statutory generic definition under the UK Misuse of Drugs Act 2012 amendment [1]. 4-(Diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine satisfies this requirement due to its N-diphenylmethyl group, whereas non-benzyhydryl analogues like 4-(pyrrolidine-1-carbonyl)morpholine are legally irrelevant. The compound's defined molecular weight (350.5 g/mol) and characteristic SMILES string (O=C(C1CN(C(c2ccccc2)c2ccccc2)CCO1)N1CCCC1) provide unambiguous mass spectrometric and chromatographic identifiers for validated method development .

Medicinal Chemistry SAR Studies Requiring Dual Pharmacophore Presentation

Structure-activity relationship (SAR) campaigns exploring the additive or synergistic contributions of the benzhydryl and pyrrolidine-amide motifs require a scaffold that presents both groups simultaneously on the morpholine ring. The estimated tPSA of ~32.8 Ų and XLogP3 of ~3.6 define a physicochemical space distinct from single-substituted analogues [1]. Using this compound as the reference point enables quantitative deconvolution of lipophilicity-driven versus hydrogen-bonding-driven contributions to target binding, which cannot be achieved with 4-(diphenylmethyl)morpholine (tPSA ~12.5 Ų) or 4-(pyrrolidine-1-carbonyl)morpholine (XLogP3 ~0.2) individually .

Chromatographic Method Development for Lipophilic Amine-Containing Analytes

Analytical laboratories developing reversed-phase LC-MS methods for novel psychoactive substances (NPS) can employ 4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine as a system suitability standard representing compounds with high lipophilicity (XLogP3 ~3.6) and moderate polarity (tPSA ~32.8 Ų) [1]. Its retention behaviour on C18 stationary phases will differ markedly from the less lipophilic 4-(pyrrolidine-1-carbonyl)morpholine (XLogP3 ~0.2), making the target compound a more appropriate surrogate for method optimization when analyzing seized samples containing benzhydryl-substituted species .

Controlled Substance Compliance and Chain-of-Custody Protocol Establishment

Institutions establishing standard operating procedures (SOPs) for handling Class B controlled substances under UK legislation can use this compound as a model analyte for protocol development [1]. Unlike unregulated morpholine analogues, procurement, storage, and disposal of 4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine must comply with Home Office licensing requirements, providing a realistic training scenario for laboratory personnel managing controlled drug reference collections .

Quote Request

Request a Quote for 4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.